molecular formula C15H19N3OS B11022322 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11022322
M. Wt: 289.4 g/mol
InChI Key: ASXITWGPFDDJBQ-UHFFFAOYSA-N
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Description

4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at position 2 with a pyrrole group, at position 4 with a butyl chain, and at position 5 with a carboxamide moiety bearing a cyclopropyl substituent.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

4-butyl-N-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N3OS/c1-2-3-6-12-13(14(19)16-11-7-8-11)20-15(17-12)18-9-4-5-10-18/h4-5,9-11H,2-3,6-8H2,1H3,(H,16,19)

InChI Key

ASXITWGPFDDJBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole ring is typically synthesized via Hantzsch thiophene synthesis or Cook–Heilbron methods , though specific adaptations for 1,3-thiazole derivatives may involve:

  • α-Halocarbonyl compounds (e.g., chloroacetyl chloride) reacting with thiourea derivatives.

  • Cyclization of 2-aminothiophenols with electrophilic reagents.

For 1,3-thiazole-5-carboxamide derivatives, carboxylation can occur:

  • Post-cyclization oxidation of methyl groups to carboxylic acids.

  • Direct introduction via amidation of pre-formed thiazole-5-carboxylic acid.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is likely introduced via palladium-catalyzed cross-coupling , such as:

Reaction Type Conditions Yield Reference
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C, 4.5 h93%
Microwave-assistedPd(dppf)Cl₂, NaOAc, 1,4-dioxane, 110°C, 10 min65%

Example: Cyclopropyl boronic ester (e.g., 1-cyclopropyl-4-(pinacolatoboryl)-1H-pyrazole) couples with a brominated thiazole intermediate.

Pyrrole Ring Attachment

The pyrrole moiety is often introduced via Paal–Knorr cyclization or Ullmann coupling :

Method Reagents/Conditions Outcome
Paal–Knorrγ-Diketones + ammonia (or primary amines)2,5-disubstituted pyrrole rings
Ullmann CouplingCuI, Cs₂CO₃, DMF, 80°CAryl-pyrrole bonds

For direct attachment to the thiazole, N-arylation or C–H functionalization may be employed.

Carboxamide Formation

The carboxamide bond is formed via amide coupling :

Reagents Conditions Yield Reference
EDC/HOBtTHF, rt, 12 h75–85%
CDI (1,1'-carbonyldiimidazole)DMF, 60°C, 2 h80%

Example: Reaction of thiazole-5-carboxylic acid with cyclopropylamine in the presence of EDC and HOBt.

Hypothetical Synthetic Route

Stepwise Synthesis

  • Thiazole Core Formation :

    • React 2-chloroacetamide with thiourea to form 1,3-thiazole-5-carboxamide.

    • Alkylation with butyl iodide to introduce the 4-butyl group.

  • Cyclopropyl Introduction :

    • Brominate the thiazole at position 2.

    • Suzuki coupling with cyclopropyl boronic ester (e.g., 1-cyclopropyl-4-(pinacolatoboryl)-1H-pyrazole).

  • Pyrrole Attachment :

    • Introduce a bromine atom at position 2 of the thiazole.

    • Ullmann coupling with pyrrole.

  • Carboxamide Formation :

    • Activate thiazole-5-carboxylic acid with EDC/HOBt.

    • React with cyclopropylamine.

Alternative Routes

  • One-Pot Multicomponent Reactions :
    Synthesize 2-aminopyrrole intermediates via aminoacetophenone sulfonamides + aldehydes + malonodinitrile.

  • Microwave-Assisted Synthesis :
    Accelerate cyclization or coupling steps under high-temperature/pressure conditions.

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

  • Cyclopropyl Group : Bulky substituents may require higher temperatures or microwave irradiation.

  • Pyrrole Regiochemistry : Ensure selective substitution at position 2 of the thiazole.

Solvent and Catalyst Selection

Step Optimal Solvent Catalyst Rationale
Suzuki CouplingToluene/EtOH/H₂OPd(PPh₃)₄High solubility of boronic esters
Amide CouplingDMFEDC/HOBtAnhydrous conditions for activation

Analytical Characterization

Technique Key Data Reference
¹H NMR Peaks for butyl (δ 0.8–1.5 ppm), cyclopropyl (δ 0.5–1.2 ppm), pyrrole (δ 6.5–7.0 ppm)
LC-MS [M+H]⁺ = 289.4, matching C₁₅H₁₉N₃OS
IR C=O stretch (1650–1700 cm⁻¹), N–H bend (1550–1600 cm⁻¹)

Chemical Reactions Analysis

4-Butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may undergo various reactions:

    Oxidation: The thiazole ring can be oxidized to form a thiazole-5-carboxylic acid.

    Reduction: Reduction of the carboxamide group could yield the corresponding amine.

    Substitution: The butyl group may undergo substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. Studies have demonstrated:

  • Cytotoxic Effects : The compound has shown efficacy against various human cancer cell lines, including breast (MCF7) and colon cancer cells (HCT116) .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through specific molecular interactions, modulating pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound also displays potential antimicrobial properties:

  • Inhibition of Pathogens : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to bacterial enzymes, inhibiting their function and leading to microbial cell death .

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in drug development:

  • Targeted Drug Design : Its structural features allow for modifications that can enhance potency and selectivity against specific targets.
  • Potential for Combination Therapies : Given its diverse mechanisms of action, it may be effective in combination with other therapeutic agents to overcome drug resistance in cancer treatments .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Anticancer Efficacy : A series of derivatives were synthesized based on the thiazole framework, demonstrating enhanced cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Assessment : Compounds derived from similar structures were tested for their antimicrobial activity, showing promising results against resistant strains .

Mechanism of Action

The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compounds below share the 1,3-thiazole-5-carboxamide scaffold but differ in substituents at position 4 of the thiazole ring and the N-substituent of the carboxamide. These variations influence physicochemical properties and biological interactions.

Table 1: Structural and Physicochemical Comparison
Compound Name Position 4 Substituent N-Substituent Molecular Weight logP Reference
Target Compound Butyl Cyclopropyl Inferred ~4.8*
N-(4-chlorophenyl)-4-ethyl-... () Ethyl 4-chlorophenyl 331.82 4.728
N-(1,3-benzodioxol-5-yl)-4-propyl-... Propyl 1,3-benzodioxol-5-yl 355.4 N/A
4-butyl-N-(1H-indol-5-yl)-... Butyl 1H-indol-5-yl CAS 1246071-63-5 N/A
4-butyl-N-(pyridin-2-ylmethyl)-... Butyl Pyridin-2-ylmethyl 340.4 N/A

*Inferred from analogs; longer alkyl chains (butyl vs. ethyl/propyl) increase logP.

Impact of Substituents on Properties and Activity

  • Position 4 Substituents: Butyl (Target): Enhances lipophilicity and membrane permeability compared to ethyl () or propyl () chains. The butyl group may improve pharmacokinetic properties, such as half-life, by reducing metabolic oxidation .
  • N-Substituents: Cyclopropyl (Target): A compact, non-aromatic group that minimizes steric hindrance while providing conformational rigidity. This may enhance binding to flat receptor surfaces compared to bulkier groups like indolyl () . 1,3-Benzodioxol-5-yl (): An electron-rich aromatic system that may improve metabolic stability but increase molecular weight and polar surface area . Pyridin-2-ylmethyl (): Adds a basic nitrogen atom, which could enhance solubility through protonation at physiological pH .

Research Findings and Trends

  • Lumping Strategy () : Compounds with similar substituents (e.g., alkyl chains at position 4) can be grouped for predictive modeling of properties like logP and solubility .
  • NMR Analysis () : Substituents in regions A and B (e.g., cyclopropyl vs. benzodioxol) cause distinct chemical shift patterns, aiding structural elucidation and purity assessment .

Biological Activity

4-butyl-N-cyclopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C17H22N4OS
  • Molecular Weight: 330.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.012 µg/mL
Compound BE. coli0.008 µg/mL
4-butyl-N-cyclopropyl...E. coliTBD

Anticancer Properties

Thiazole-containing compounds have shown promise in cancer treatment. Research has indicated that similar thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The structure–activity relationship (SAR) studies highlight the importance of substituents on the thiazole ring for enhancing cytotoxic activity.

Table 2: Cytotoxicity Data of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound CHuman glioblastoma23.30
Compound DHuman melanoma>1000
4-butyl-N-cyclopropyl...Jurkat cellsTBD

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cell proliferation.
  • Receptor Binding: It may bind to receptors that regulate cell signaling pathways, affecting cellular responses.

Case Studies

Several studies have investigated the pharmacological effects of thiazole derivatives:

  • Antimicrobial Efficacy Study: A recent study demonstrated that thiazoles with a pyrrole moiety exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Antitumor Activity Research: Another study focused on a series of thiazole derivatives, revealing that specific substitutions significantly increased cytotoxicity against cancer cell lines .

Q & A

Q. Table 1. Comparison of Synthesis Protocols

Parameter Method Method
SolventGlacial acetic acidToluene
CatalystNonePOCl₃
TemperatureReflux (100°C)90°C
Yield75–80%85–90%
PurificationRecrystallizationPrecipitation + Chromatography

Q. Table 2. Key Characterization Data

TechniqueExpected OutcomeReference
¹H NMRδ 1.2–1.4 (butyl CH₂), δ 6.8 (pyrrole H)
HRMS (ESI+)m/z 319.1342 [M+H]⁺
HPLC Retention Time8.2 min (C18 column)

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